molecular formula C15H18N6O B1683950 Olomoucine CAS No. 101622-51-9

Olomoucine

Katalognummer: B1683950
CAS-Nummer: 101622-51-9
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: GTVPOLSIJWJJNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Olomoucine (chemical name: 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) functions primarily as a competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5. Its inhibition of these kinases disrupts cell cycle progression, particularly affecting the G1/S transition and G2/M transition in various cell types . The specificity of this compound towards certain kinases makes it a valuable tool for studying cell cycle regulation and potential therapeutic applications.

Anticancer Applications

This compound has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cancer Cell Line IC50 (µM) Mechanism of Action
Rhabdomyosarcoma (Rh1, Rh18, Rh28)60.3Inhibits CDK1 and CDK2, causing G1 arrest
MCF-7 (Breast Cancer)60.6Induces apoptosis through CDK inhibition
Non-Small Cell Lung Cancer (MR65)1-60.6Affects G1 and S phase transitions
Various Tumor Types (NCI-60 panel)60.3Induces cell cycle arrest and apoptosis

Case Studies

  • Rhabdomyosarcoma Treatment : In a study involving rhabdomyosarcoma cell lines, this compound demonstrated significant growth inhibition through the arrest of cells at the G1 phase, highlighting its potential as a therapeutic agent in pediatric cancers .
  • Breast Cancer Research : this compound's inhibitory effects on MCF-7 cells suggest its role in inducing apoptosis via CDK inhibition, making it a candidate for further exploration in breast cancer therapies .
  • Combination Therapies : Research indicates that this compound can enhance the efficacy of other anticancer drugs when used in combination, potentially leading to synergistic effects that improve treatment outcomes .

Antiviral Applications

Recent studies have also explored this compound's antiviral properties, particularly against various human viruses. The following table outlines its antiviral efficacy:

Virus Type Effectiveness Mechanism of Action
Herpes Simplex VirusInhibitoryDisrupts viral replication by targeting CDKs involved in cell cycle regulation
Human Adenovirus Type-4Significant reduction in replicationSynergistic effects when combined with other antiviral agents
Vaccinia VirusEffective against resistant strainsTargets viral replication mechanisms through CDK inhibition

Case Studies

  • Herpes Simplex Virus Inhibition : this compound was shown to inhibit the replication of herpes simplex virus effectively, suggesting its potential as a therapeutic option for viral infections resistant to conventional treatments .
  • Combination with Cidofovir : A study demonstrated that this compound combined with cidofovir could almost completely eliminate adenovirus type-4 progeny from infected cells, showcasing its potential in enhancing antiviral strategies .

Wirkmechanismus

Target of Action

Olomoucine primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Specifically, it inhibits CDK1, CDK2, and CDK5 . These kinases are essential for the control of the cell cycle and are involved in processes such as cell proliferation and differentiation .

Mode of Action

This compound acts as a competitive inhibitor of ATP in cyclin-dependent kinases . It binds to these kinases, thereby preventing their normal function and disrupting the cell cycle . This interaction with its targets leads to changes in cell proliferation and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAP kinase signal transduction pathway . This pathway plays a key role in regulating cell functions such as growth and differentiation. By inhibiting CDKs, this compound disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting CDKs, this compound disrupts the cell cycle, which can lead to decreased cell proliferation . This has been observed in various cell types, including neuroepithelial cells and cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of stroke, this compound has been shown to influence recovery and peri-infarct changes . .

Biochemische Analyse

Biochemical Properties

Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, this compound has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, in stroke-induced rats, this compound was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in stroke-induced rats, this compound treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .

Metabolic Pathways

Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

This compound is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of this compound within cells and tissues .

Subcellular Localization

Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Olomoucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene alkylierte oder aminierte Purinderivate produzieren können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Olomoucine: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .

Biologische Aktivität

Olomoucine is a purine-based compound recognized primarily for its role as a selective inhibitor of cyclin-dependent kinases (CDKs). As a CDK inhibitor, this compound has garnered attention in cancer research and therapeutic applications due to its ability to modulate cell cycle progression and influence various biological processes.

This compound functions by binding to the ATP-binding site of CDKs, inhibiting their activity. This inhibition leads to cell cycle arrest, particularly at the G1/S and G2/M transitions. The compound has been shown to affect the phosphorylation status of key proteins involved in cell cycle regulation, including retinoblastoma protein (Rb) and transcription factors such as NF-κB.

Key Findings:

  • Inhibition of Cell Proliferation : this compound significantly reduces cell proliferation in various cancer cell lines, exhibiting an IC50 value of approximately 60 µM across the National Cancer Institute's panel of 60 tumor cell lines .
  • Anti-inflammatory Effects : In lipopolysaccharide-stimulated murine RAW264.7 macrophages, this compound decreases nitric oxide production and down-regulates the expression of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNFα) by inhibiting NF-κB activation .
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest, primarily through the inhibition of CDK2 and CDK7 activities, which are crucial for cell cycle progression .

Comparative Biological Activity

A comparison of this compound with other CDK inhibitors reveals its unique potency and selectivity. Below is a summary table highlighting the IC50 values for this compound and related compounds:

Compound Target CDK IC50 (µM) Notes
This compoundCDK20.94Selective for CDK2 and CDK7
RoscovitineCDK216More potent derivative of this compound
This compound IICDK13.0Exhibits higher cytotoxicity than purvalanol A

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against CEM cells with an IC50 value of 3.0 µM, indicating its potential as an effective anti-cancer agent .
  • Neuroprotection : Interestingly, this compound has been reported to provide neuroprotective effects following traumatic brain injury. This dual role—promoting apoptosis in cancer cells while protecting neurons—highlights its complex biological activity .
  • Combination Therapies : Recent studies suggest that combining this compound with other therapeutic agents enhances its anti-tumor efficacy. For instance, when used alongside recombinant human PDCD5 protein in chronic myelogenous leukemia models, this compound improved apoptotic rates and reduced tumor sizes significantly compared to controls .

Eigenschaften

IUPAC Name

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVPOLSIJWJJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144068
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

101622-51-9
Record name Olomoucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101622-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olomoucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olomoucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name olomoucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLOMOUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 °C
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Olomoucine
Reactant of Route 2
Reactant of Route 2
Olomoucine
Reactant of Route 3
Reactant of Route 3
Olomoucine
Reactant of Route 4
Reactant of Route 4
Olomoucine
Reactant of Route 5
Reactant of Route 5
Olomoucine
Reactant of Route 6
Reactant of Route 6
Olomoucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.